molecular formula C19H20N4O3 B2713501 N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-43-1

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2713501
CAS RN: 899760-43-1
M. Wt: 352.394
InChI Key: UDTFXKAXDUMINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like this one belong to the class of organic compounds known as triazoles, which are aromatic compounds containing a 1,2,3-triazole ring. They often have interesting biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an azide with an alkyne in a process known as a click reaction . This reaction is often catalyzed by copper(I) and results in the formation of a 1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a carboxamide group and two phenyl rings, one of which is substituted with an ethoxy group and the other with a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. For instance, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Enzyme Inhibition

  • Certain derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. For instance, some synthesized compounds showed significant inhibition of cancer cell proliferation (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition

  • The efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for mild steel in acidic media has been demonstrated, suggesting applications in materials science and engineering to protect metals from corrosion (Bentiss et al., 2009).

Synthesis Methods

  • Research has also focused on developing practical synthesis methods for these compounds, which is crucial for their application in various fields. Efficient synthesis techniques can facilitate the production of these compounds for further biological evaluation or material science applications (Ikemoto et al., 2005).

Biological Activity

  • Some triazole derivatives have been identified as potential inhibitors of HIV-1, showing the versatility of these compounds in antiviral research. The modification of these compounds could lead to the development of new antiviral drugs (Larsen et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, or investigating its potential uses in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-16-10-8-14(9-11-16)20-19(24)18-13(2)23(22-21-18)15-6-5-7-17(12-15)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTFXKAXDUMINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.